Product packaging for 2-[(2-Chlorophenyl)methyl]butanedioic acid(Cat. No.:CAS No. 103857-61-0)

2-[(2-Chlorophenyl)methyl]butanedioic acid

Cat. No.: B3045261
CAS No.: 103857-61-0
M. Wt: 242.65 g/mol
InChI Key: FTJBLTIWNBZCRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-[(2-Chlorophenyl)methyl]butanedioic acid is a useful research compound. Its molecular formula is C11H11ClO4 and its molecular weight is 242.65 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-Chlorobenzyl)succinic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 20707. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClO4 B3045261 2-[(2-Chlorophenyl)methyl]butanedioic acid CAS No. 103857-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-chlorophenyl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO4/c12-9-4-2-1-3-7(9)5-8(11(15)16)6-10(13)14/h1-4,8H,5-6H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTJBLTIWNBZCRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CC(=O)O)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281195
Record name NSC20707
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103857-61-0
Record name 2-(2-Chlorobenzyl)succinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103857-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC20707
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Central Role of Butanedioic Acid Scaffolds in Modern Synthetic Organic Chemistry

Butanedioic acid, commonly known as succinic acid, and its derivatives serve as fundamental building blocks in contemporary organic synthesis. The four-carbon dicarboxylic acid framework offers a versatile scaffold that can be readily modified to construct a diverse array of more complex molecules. In synthetic organic chemistry, these scaffolds are prized for their utility in creating polymers, resins, and specialty chemicals.

The inherent functionality of the two carboxylic acid groups allows for a range of chemical transformations, including esterification, amidation, and reduction, providing access to a wide variety of derivative compounds. This versatility has led to the extensive use of butanedioic acid scaffolds in the development of biodegradable polymers, offering a more sustainable alternative to traditional plastics. Furthermore, in the realm of biomedical applications, these scaffolds are integral to the design of drug delivery systems and tissue engineering matrices, owing to their biocompatibility and the ease with which their physical and chemical properties can be tailored.

The rigid, yet modifiable, nature of the butanedioic acid backbone makes it an ideal platform for constructing molecules with specific spatial orientations and functionalities, a critical aspect in the design of new materials and therapeutic agents.

The Significance of Chlorophenylmethyl Substitution in Arylalkanoic Acid Systems for Chemical Research

The introduction of a chlorophenylmethyl group onto an arylalkanoic acid framework, such as in 2-[(2-Chlorophenyl)methyl]butanedioic acid, carries substantial weight in chemical research, particularly in the fields of medicinal chemistry and materials science. The presence and position of the chlorine atom on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its reactivity and biological activity.

Specifically, the ortho-chloro substitution (the '2-chloro' in the compound's name) is of particular interest. This substitution pattern is found in a number of well-established pharmaceutical compounds. For instance, 2-chlorophenylacetic acid is a known intermediate in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). nbinno.com The chlorine atom at the ortho position can induce a conformational preference in the molecule, which can be crucial for its interaction with biological targets. mdpi.com

From a synthetic standpoint, the 2-chlorophenylmethyl group serves as a valuable synthon. The chlorine atom can direct further chemical modifications on the aromatic ring and can also influence the acidity of the neighboring benzylic protons. This substituent is also utilized in the synthesis of agrochemicals, such as plant growth regulators and herbicides, highlighting its broad utility in applied chemistry. veeprho.comnbinno.com

Properties of 2-Chlorophenylacetic Acid
PropertyValueReference
CAS Number2444-36-2 veeprho.com
Molecular FormulaC8H7ClO2 nbinno.com
Molecular Weight170.59 g/mol nbinno.com
Melting Point92-95 °C nbinno.com

An Overview of Research Directions for Structurally Complex Dicarboxylic Acid Derivatives

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes that focus on either the formation of the carboxylic acid groups or the key carbon-carbon bond that attaches the substituted benzyl (B1604629) group to the succinic acid backbone.

Carboxylic Acid Functional Group Construction and Manipulation

A common feature in the synthesis of substituted succinic acids is the generation of the dicarboxylic acid functionality in the final steps of the process. Many synthetic routes first construct a precursor molecule, such as a diester or a cyclic anhydride (B1165640), which is then converted to the final diacid.

Hydrolysis of a diester, such as diethyl or dimethyl 2-[(2-chlorophenyl)methyl]butanedioate, is a frequently employed method. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide, initially forms the disodium (B8443419) salt of the carboxylic acid, which is then neutralized with a strong acid in a subsequent workup step to yield the desired dicarboxylic acid.

Another approach involves the use of cyclic precursors like succinic anhydride. The anhydride can be manipulated through various reactions, and the resulting intermediate can then be hydrolyzed to open the ring and form the two carboxylic acid groups. For instance, (triphenylphosphoranylidene)succinic anhydride can be used in Wittig-type reactions, with the resulting product being hydrolyzed to the final diacid. mdpi.com

Carbon-Carbon Bond Formation Strategies at the Butanedioic Acid Backbone

The central challenge in synthesizing this compound is the formation of the carbon-carbon bond between the butanedioic acid backbone and the 2-chlorobenzyl group. Two primary strategies are prevalent for this transformation: the alkylation of succinate (B1194679) enolates and the conjugate addition to α,β-unsaturated dicarbonyl compounds.

Alkylation of Succinate Enolates: This classic method involves the deprotonation of a succinic acid diester, such as diethyl succinate, at the α-carbon to form an enolate. libretexts.org A strong base, like lithium diisopropylamide (LDA) or sodium ethoxide, is used to generate the enolate, which then acts as a nucleophile. libretexts.org This nucleophilic enolate subsequently attacks an electrophilic 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide) in an S(_N)2 reaction, forming the new C-C bond at the desired position. libretexts.org The resulting diester is then hydrolyzed to afford the final product.

Conjugate Addition (Michael Addition): An alternative strategy is the Michael addition, which involves the 1,4-nucleophilic addition of a carbon nucleophile to an α,β-unsaturated dicarbonyl compound like itaconic acid or its esters. nih.gov For the synthesis of the target compound, a Grignard reagent derived from 2-chlorobenzyl chloride could, in principle, be added to a Michael acceptor like diethyl itaconate. This approach forms the C-C bond at the β-position of the itaconate, directly yielding the 2-substituted succinate skeleton. nih.govnih.gov

StrategyPrecursorsReagentsKey Intermediate
Enolate AlkylationDiethyl succinate, 2-Chlorobenzyl bromideStrong base (e.g., LDA)Diethyl succinate enolate
Michael AdditionDiethyl itaconate, 2-Chlorobenzyl magnesium chlorideN/A (Grignard reagent)Diethyl 2-[(2-chlorophenyl)methyl]butanedioate

Stereoselective Synthesis of this compound and Related Chiral Compounds

Introducing the 2-chlorobenzyl group creates a chiral center at the C2 position of the butanedioic acid. Consequently, stereoselective methods are required to produce enantiomerically pure forms of the compound.

Chiral Auxiliary-Mediated Asymmetric Induction in Butanedioic Acid Derivatives

One of the most reliable methods for controlling stereochemistry is the use of a chiral auxiliary. This involves temporarily attaching a chiral molecule to the succinate precursor to direct the approach of the incoming electrophile.

A notable example is the synthesis of the structurally similar (S)-2-benzylsuccinic acid using a camphorsultam chiral auxiliary. researchgate.net In this approach, the auxiliary, D-(-)-camphorsultam, is first acylated. The resulting chiral N-acylsultam is then deprotonated to form a chiral enolate. This enolate reacts with the electrophile (e.g., benzyl bromide) in a highly diastereoselective alkylation reaction. The steric hindrance from the auxiliary directs the electrophile to attack from a specific face of the enolate. Finally, the auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched carboxylic acid and recover the auxiliary. researchgate.net Oxazolidinones are another class of chiral auxiliaries frequently used in similar asymmetric alkylation and coupling reactions to produce chiral succinic acid derivatives. acs.org

Catalytic Asymmetric Synthesis Approaches for this compound

Catalytic asymmetric synthesis offers an efficient alternative to the use of stoichiometric chiral auxiliaries. For 2-substituted succinic acids, a prominent method is the asymmetric hydrogenation of an unsaturated precursor.

This approach would start with a molecule such as (E)- or (Z)-2-(2-chlorobenzylidene)succinic acid or its corresponding diester. The carbon-carbon double bond is then hydrogenated using a chiral transition metal catalyst. pharmaguideline.com Complexes of ruthenium with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are well-known for their effectiveness in catalyzing such hydrogenations with high enantioselectivity. pharmaguideline.com The chiral catalyst coordinates to the substrate in a way that favors the addition of hydrogen across one specific face of the double bond, leading to the preferential formation of one enantiomer of the final product. pharmaguideline.com Similar strategies involving the asymmetric reduction of related substrates like dimethyl itaconate using ene-reductases have also proven effective for producing chiral succinates. mdpi.com

MethodPrecursorCatalyst SystemKey Feature
Asymmetric Hydrogenation2-(2-Chlorobenzylidene)succinic acid diesterRu-BINAP ComplexEnantioselective reduction of C=C double bond
Ene-Reductase ReductionDimethyl itaconateEne-Reductase EnzymeBiocatalytic asymmetric reduction

Diastereoselective Pathways in the Construction of this compound

For a molecule with a single stereocenter like this compound, a diastereoselective pathway is one in which the chiral center is formed under the influence of another chiral element already present in the molecule. This process generates a diastereomeric intermediate where one diastereomer is formed in excess.

The chiral auxiliary-mediated synthesis described in section 2.2.1 is a prime example of a diastereoselective pathway. researchgate.net The alkylation of the chiral enolate (formed from the achiral succinate and the chiral auxiliary) is a diastereoselective reaction. The two faces of the planar enolate are diastereotopic, and the chiral auxiliary directs the incoming 2-chlorobenzyl group to one face over the other, resulting in the preferential formation of one diastereomeric intermediate. Subsequent removal of the auxiliary converts this diastereomeric preference into an enantiomeric excess in the final product.

The effectiveness of this pathway is measured by the diastereomeric excess (d.e.) of the intermediate product. High diastereoselectivity in this step is crucial for obtaining the final carboxylic acid with high enantiomeric purity.

Chiral AuxiliaryElectrophileIntermediate (Diastereomers)Final Product (Enantiomer)
D-(-)-Camphorsultam2-Chlorobenzyl bromideN-{2-[(2-Chlorophenyl)methyl]succinoyl}camphorsultam(R)- or (S)-2-[(2-Chlorophenyl)methyl]butanedioic acid

Synthesis of Advanced Intermediates for this compound Analogs

The creation of advanced intermediates is a critical phase in the synthesis of the target compound and its analogs. This typically involves the strategic modification of succinic acid to facilitate the introduction of the chlorophenylmethyl group or similar moieties.

Derivatization of Succinic Acid for Alkylation Reactions

Succinic acid itself is not sufficiently reactive for direct alkylation. Therefore, it is typically converted into a more reactive derivative, most commonly a diester such as diethyl succinate. The purpose of this derivatization is to activate the α-carbon position for deprotonation, creating a nucleophilic enolate that can then react with an electrophile.

The α-protons of diethyl succinate are weakly acidic and can be removed by a strong base to form a carbanion (enolate). This enolate is stabilized by the resonance of the two adjacent ester carbonyl groups. Common bases used for this deprotonation include sodium ethoxide, sodium hydride, and potassium tert-butoxide. The choice of base and solvent is crucial to control the reaction and prevent side reactions like self-condensation (Claisen condensation). Once formed, this nucleophilic intermediate is ready to react with an appropriate alkylating agent.

For instance, in the synthesis of 2-(1-methylalkyl)succinic acids, diethyl malonate is first treated with sodium ethoxide in ethanol (B145695) to generate the enolate, which is then reacted with an alkyl halide. A similar principle applies to the alkylation of succinic esters. The general scheme involves the reaction of a deprotonated succinic ester with a substituted benzyl halide.

Table 1: Bases and Solvents for Enolate Formation from Succinic Esters

BaseSolventTypical Reaction TemperatureNotes
Sodium Ethoxide (NaOEt)Ethanol (EtOH)Room Temperature to RefluxA classic and common choice, often generated in situ from sodium metal and ethanol.
Sodium Hydride (NaH)Tetrahydrofuran (THF), Dimethylformamide (DMF)0 °C to Room TemperatureAn irreversible base that drives the enolate formation to completion. Requires an aprotic solvent.
Potassium tert-Butoxide (KOtBu)tert-Butanol, THFRoom TemperatureA strong, non-nucleophilic base, useful for minimizing side reactions.
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 °C to 0 °CA very strong, sterically hindered base that provides rapid and complete enolate formation at low temperatures, minimizing side reactions.

Methods for Introducing Chlorophenylmethyl Moieties into Acid Structures

Two principal methods stand out for introducing the (2-chlorophenyl)methyl group onto the succinic acid backbone: direct alkylation and a condensation-reduction sequence.

Direct Alkylation: This method involves the SN2 reaction between a pre-formed succinate enolate and a (2-chlorophenyl)methyl halide, typically 2-chlorobenzyl chloride or bromide. The nucleophilic α-carbon of the succinate derivative attacks the electrophilic benzylic carbon of the 2-chlorobenzyl halide, displacing the halide and forming the desired carbon-carbon bond. The efficiency of this reaction is subject to the typical constraints of SN2 reactions, favoring primary halides like benzyl halides. reddit.com Controlling the reaction conditions is important to prevent dialkylation, where a second benzyl group is added to the same α-carbon. wikipedia.org

Stobbe Condensation followed by Hydrogenation: An alternative and widely used method is the Stobbe condensation. unacademy.comchemicalbook.com This reaction involves the base-catalyzed condensation of a succinic ester (e.g., diethyl succinate) with an aldehyde or ketone. For the synthesis of the target compound, 2-chlorobenzaldehyde (B119727) would be reacted with diethyl succinate in the presence of a strong base like potassium tert-butoxide. chemicalbook.comsci-hub.st This reaction forms an alkylidene succinic acid or its monoester, specifically a (2-chlorobenzylidene)succinic acid derivative. juniperpublishers.comorgsyn.org This intermediate possesses a carbon-carbon double bond.

The subsequent step is the reduction of this double bond to a single bond. This is typically achieved through catalytic hydrogenation. orgsyn.org Common catalysts for this transformation include palladium on carbon (Pd/C) with a hydrogen source. nih.gov This two-step sequence provides a reliable route to the desired this compound structure.

Table 2: Comparison of Synthetic Routes for Introducing the Chlorophenylmethyl Moiety

MethodKey ReagentsIntermediate(s)AdvantagesDisadvantages
Direct AlkylationDiethyl succinate, Strong base (e.g., NaH, NaOEt), 2-Chlorobenzyl chlorideDiethyl succinate enolateFewer steps, direct C-C bond formation.Potential for dialkylation, requires strong bases and anhydrous conditions. wikipedia.org
Stobbe Condensation & HydrogenationDiethyl succinate, 2-Chlorobenzaldehyde, Strong base (e.g., KOtBu), H₂/Pd/C(2-Chlorobenzylidene)succinic acid derivativeGood control over mono-substitution, versatile. juniperpublishers.comorgsyn.orgMulti-step process, involves handling of hydrogen gas for hydrogenation.

Process Optimization and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from a laboratory setting to a larger, industrial scale requires careful optimization of reaction parameters and consideration of process safety and economics.

For the alkylation of active methylene (B1212753) compounds like diethyl succinate, several factors must be optimized. These include the choice and amount of base, solvent, reaction temperature, and the rate of addition of reagents. unacademy.com For instance, using an insufficient amount of base can lead to incomplete reaction, while an excess may promote side reactions. The reaction temperature can influence the rate and selectivity; lower temperatures often favor the desired mono-alkylation product over the dialkylated byproduct. wikipedia.org High-throughput experimentation (HTE) can be employed to rapidly screen a wide range of conditions (catalysts, solvents, bases, temperatures) to identify the optimal parameters for yield and purity on a small scale before scaling up. researchgate.net

When considering scalability , several key physical and chemical factors come into play. sumitomo-chem.co.jp

Heat Transfer: Alkylation reactions can be exothermic. As the reaction volume increases, the surface area-to-volume ratio decreases, making heat dissipation more challenging. sumitomo-chem.co.jp This can lead to temperature gradients and potential runaway reactions. A thorough understanding of the reaction's thermal profile through reaction calorimetry is essential for safe scale-up.

Mixing and Mass Transfer: Ensuring efficient mixing becomes more difficult in larger reactors. Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, resulting in side product formation and reduced yields.

Reagent Addition: The rate of addition of the alkylating agent or the base can be critical. A slow, controlled addition is often necessary on a large scale to manage the reaction exotherm and maintain selectivity. juniperpublishers.com

Work-up and Purification: Procedures that are simple in the lab, such as liquid-liquid extraction and column chromatography, can be cumbersome and costly on an industrial scale. Developing scalable purification methods, such as crystallization or distillation, is crucial.

Safety: The use of hazardous reagents like sodium hydride (which is flammable and reacts violently with water) or flammable solvents requires robust safety protocols and specialized equipment for large-scale operations.

Case studies from the pharmaceutical industry on the scale-up of alkylation reactions highlight the importance of understanding reaction kinetics and thermodynamics to ensure a safe, robust, and economically viable process. juniperpublishers.com For example, in developing a selective Friedel-Crafts alkylation surrogate, a detailed mechanistic understanding was key to defining safe operating conditions and preventing hazardous exothermic events during scale-up.

Table 3: Key Parameters for Process Optimization and Scale-up of Alkylation Reactions

ParameterLaboratory Scale ConsiderationLarge Scale Consideration
Base Stoichiometric or slight excess.Precise stoichiometry is critical for cost and minimizing waste. Safety of handling large quantities (e.g., NaH).
Solvent Wide variety of solvents can be used.Solvent choice is influenced by cost, safety (flashpoint), environmental impact, and ease of recovery/recycling.
Temperature Easily controlled with lab equipment.Heat removal is critical due to lower surface area-to-volume ratio. Requires jacketed reactors and cooling systems. sumitomo-chem.co.jp
Reaction Time Often run to completion overnight.Optimized to maximize throughput and minimize reactor occupancy time.
Purification Chromatography is common.Crystallization, distillation, or extraction are preferred for efficiency and cost.

Reactions Involving the Carboxylic Acid Functionalities of this compound

The presence of two carboxylic acid groups on the butanedioic acid chain makes this part of the molecule a prime site for a range of reactions typical of dicarboxylic acids, including esterification, amidation, and decarboxylation.

The carboxylic acid groups of this compound can readily undergo esterification when reacted with alcohols in the presence of an acid catalyst. masterorganicchemistry.com This reaction involves the substitution of the hydroxyl group of the carboxylic acid with an alkoxy group from the alcohol. byjus.com Depending on the stoichiometry of the alcohol used, either a monoester or a diester can be formed. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is often necessary to remove the water produced during the reaction. masterorganicchemistry.comyoutube.com

Similarly, amidation can be achieved by reacting this compound with amines. This reaction typically requires activation of the carboxylic acid, for instance, by converting it to a more reactive derivative like an acid chloride or by using coupling agents. Direct thermal condensation with amines is also possible but generally requires high temperatures. mdpi.com The reaction with succinic anhydride derivatives and amines has been studied, showing that the amidation process can be influenced by the properties of the solvent and the structure of the amine. researchgate.net For instance, the reaction of succinic anhydride with various amines can lead to the formation of succinamic acids. nih.gov

General Conditions for Esterification and Amidation
ReactionTypical ReagentsGeneral ConditionsProducts
EsterificationAlcohol (e.g., ethanol, methanol)Acid catalyst (e.g., H₂SO₄), heat, removal of waterMono- or Di-ester of this compound
AmidationAmine (primary or secondary)Coupling agents (e.g., DCC) or high temperatureMono- or Di-amide of this compound

Decarboxylation, the removal of a carboxyl group as carbon dioxide, can occur in derivatives of succinic acid under certain conditions. For succinic acid itself, decarboxylation to form propionic acid and carbon dioxide can occur at temperatures exceeding 310 °C. chemcess.com The presence of the (2-chlorophenyl)methyl substituent may influence the stability of the molecule and the conditions required for decarboxylation. Studies on other substituted succinic acids have explored decarboxylative acylation, indicating that the derivatives can undergo complex transformations. rsc.orgrsc.org Furthermore, catalytic decarboxylation of aromatic carboxylic acids to produce substituted phenols has been demonstrated using multifunctional catalysts, suggesting a potential pathway for the modification of the butanedioic acid moiety if it were attached to a phenolic ring, though this is not directly applicable to the chlorophenyl group. nih.gov

Transformations at the Chlorophenylmethyl Moiety and Butanedioic Acid Chain

The chlorophenylmethyl group and the succinate chain also present sites for chemical reactions, although they are generally less reactive than the carboxylic acid functionalities.

The chlorophenyl ring is an aromatic system that can undergo electrophilic aromatic substitution reactions. The chlorine atom is an ortho-, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the chlorine. However, chlorine is also a deactivating group, which means that the reactions will be slower compared to unsubstituted benzene (B151609). Potential reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation, though forcing conditions may be required. The reactivity of the chlorophenyl group is a well-established concept in organic synthesis. orgsyn.orgmdpi.com

Potential Electrophilic Aromatic Substitution Reactions
ReactionReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Nitro-substituted derivatives at positions ortho/para to chlorine
HalogenationBr₂, FeBr₃ or Cl₂, FeCl₃Halo-substituted derivatives at positions ortho/para to chlorine
SulfonationSO₃, H₂SO₄Sulfonic acid-substituted derivatives at positions ortho/para to chlorine

The methylene bridge connecting the chlorophenyl group to the butanedioic acid chain and the methylene groups within the succinate chain are generally not highly reactive. However, they can be involved in radical reactions under specific conditions, such as exposure to UV light in the presence of a radical initiator. The hydrogens on the carbon alpha to the carboxylic acid groups (the methine proton) can be acidic and may be removed by a strong base, which could be a starting point for further functionalization. The reactivity of methylene groups in similar structures has been a subject of study, for example, in the context of the Michael reaction with unsaturated acid derivatives. google.com

Mechanistic Investigations of Key Reactions for this compound

The Fischer esterification of the carboxylic acid groups proceeds via a series of protonation and deprotonation steps. masterorganicchemistry.com The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which makes the carbonyl carbon more electrophilic. chemguide.co.uk The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the ester. youtube.comchemguide.co.uk

The mechanism of amidation can vary depending on the method used. Direct thermal amidation is thought to proceed through the formation of an ammonium (B1175870) carboxylate salt, which then dehydrates at high temperatures to form the amide. mdpi.com When coupling agents are used, the mechanism involves the activation of the carboxylic acid to form a more reactive intermediate that is then readily attacked by the amine. Boron-mediated amidation reactions, for example, have been shown to be effective for direct amide formation from carboxylic acids and amines. acs.org

Acid-Catalyzed Reaction Mechanisms

Under acidic conditions, this compound is likely to undergo intramolecular cyclization reactions, primarily through an electrophilic aromatic substitution mechanism. The presence of strong acid can promote the formation of a reactive electrophile, which can then attack the electron-rich chlorophenyl ring.

A plausible acid-catalyzed transformation is an intramolecular Friedel-Crafts acylation . This type of reaction is common for compounds that possess both an aromatic ring and a carboxylic acid group suitably positioned for cyclization. masterorganicchemistry.com The reaction would likely proceed through the formation of an acylium ion intermediate.

The first step in this proposed mechanism involves the protonation of one of the carboxylic acid groups by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA). This is followed by the loss of a water molecule to form a highly electrophilic acylium ion. The proximity of the chlorophenyl ring allows for an intramolecular electrophilic attack. The chloro substituent on the benzene ring is an ortho-, para- director, and while it is a deactivating group for electrophilic aromatic substitution, the intramolecular nature of the reaction can facilitate the cyclization. quora.com The attack would likely occur at the position para to the benzyllic carbon, leading to the formation of a new ring structure. A subsequent deprotonation step would then restore the aromaticity of the ring, yielding the final cyclized product.

Another potential, though likely less favored, acid-catalyzed reaction is decarboxylation . While dicarboxylic acids can undergo decarboxylation upon heating, this process is often facilitated by specific structural features, such as a beta-keto group, which is not present in this molecule. youtube.com Acid catalysis can sometimes promote decarboxylation, but for a compound like this compound, cyclization is generally a more probable pathway. wikipedia.org

Reaction Type Proposed Intermediate Potential Product
Intramolecular Friedel-Crafts AcylationAcylium ionFused polycyclic ketone
DecarboxylationProtonated carboxylic acidMonocarboxylic acid derivative

This table presents theoretical reaction pathways based on the structure of this compound and known reactions of similar compounds.

Base-Promoted Transformations of this compound

In the presence of a base, this compound is expected to undergo deprotonation of its carboxylic acid groups to form a dicarboxylate salt. The subsequent reactivity would depend on the reaction conditions, particularly the strength of the base and the temperature.

One possible base-promoted transformation is decarboxylation , although, as with acid-catalyzed conditions, this is not typically a facile reaction for simple dicarboxylic acids. organic-chemistry.org The stability of the resulting carbanion intermediate is a key factor. In this case, the formation of a carbanion on the carbon bearing the chlorobenzyl group would be somewhat stabilized by the adjacent carboxylic group, but it is not expected to be a highly favorable process under standard basic conditions.

A more plausible base-promoted reaction, particularly with a strong, non-nucleophilic base, is an elimination reaction . The chlorine atom on the phenyl ring is generally unreactive towards nucleophilic substitution or elimination under typical basic conditions. However, if a strong enough base were used, there is a theoretical possibility of an elimination reaction involving the benzylic protons and the chloro group, although this would require harsh conditions and is not a common transformation for aryl chlorides.

A more likely scenario for a base-promoted reaction would involve the dicarboxylic acid functionality. For instance, the formation of a dianion could facilitate subsequent reactions if other electrophiles are present. However, in the absence of other reagents, significant transformation beyond salt formation would likely require elevated temperatures.

Reaction Type Key Reagent/Condition Potential Product
DeprotonationStandard base (e.g., NaOH)Dicarboxylate salt
DecarboxylationStrong base and heatMonocarboxylic acid derivative
EliminationVery strong base (e.g., bulky base)Alkene derivative (less likely)

This table outlines hypothetical base-promoted transformations for this compound based on general principles of organic reactivity.

It is important to reiterate that the reaction pathways described above are theoretical and based on the chemical principles of related compounds. Detailed experimental studies are needed to fully elucidate the chemical reactivity and transformation pathways of this compound.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 2 Chlorophenyl Methyl Butanedioic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Spectral Analysis of 2-[(2-Chlorophenyl)methyl]butanedioic acid

The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the 2-chlorophenyl ring would appear as a complex multiplet in the downfield region, typically between 7.0 and 7.5 ppm, due to spin-spin coupling. The protons of the methyl (CH) and methylene (B1212753) (CH₂) groups of the butanedioic acid backbone would resonate further upfield. The methine proton, being adjacent to the chlorophenylmethyl group, would likely appear as a multiplet. The two diastereotopic protons of the methylene group in the succinic acid moiety would also be expected to show distinct signals, likely as a complex multiplet. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a very downfield chemical shift, often above 10 ppm, and its position can be concentration-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic CH 7.0 - 7.5 Multiplet
-CH-COOH 2.8 - 3.2 Multiplet
-CH₂-COOH 2.5 - 2.9 Multiplet
-CH₂-Ar 3.0 - 3.4 Multiplet

Carbon-13 (¹³C) NMR Spectral Analysis of this compound

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The two carboxylic acid carbons would be expected to have the most downfield chemical shifts, typically in the range of 170-180 ppm. The aromatic carbons of the 2-chlorophenyl group would produce a series of signals between 120 and 140 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic chemical shift. The aliphatic carbons of the butanedioic acid backbone and the benzylic methylene carbon would resonate in the upfield region of the spectrum, generally between 30 and 50 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
-COOH 170 - 180
Aromatic C-Cl 130 - 135
Aromatic CH 125 - 132
Aromatic C (quaternary) 135 - 140
-CH-COOH 40 - 50
-CH₂-COOH 30 - 40

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FTIR) Spectroscopy of this compound

The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid and the substituted aromatic ring. A very broad and strong absorption band would be expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. The C=O stretching vibration of the carboxylic acid groups would give rise to a strong, sharp peak around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be present in the fingerprint region. Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹, while the C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibration would be expected to appear in the lower frequency region of the spectrum.

Table 3: Predicted FTIR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (Carboxylic Acid) 2500 - 3300 Strong, Broad
C=O (Carboxylic Acid) 1700 - 1725 Strong, Sharp
Aromatic C=C 1450 - 1600 Medium to Weak
C-O Stretch 1200 - 1300 Medium
Aromatic C-H Bending 750 - 850 Strong

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy would provide complementary information to the FTIR data. While the O-H and C=O stretching vibrations of the carboxylic acid would be visible, they are often weaker in Raman spectra compared to FTIR. Conversely, the symmetric vibrations of the aromatic ring and the C-C backbone would be expected to show strong Raman scattering. The C-Cl stretching vibration would also be Raman active. This technique is particularly useful for studying the non-polar bonds and symmetric vibrations that are weak or absent in the FTIR spectrum.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Predicted m/z
[M]⁺ 242.03 (for ³⁵Cl isotope)
[M - OH]⁺ 225.03
[M - COOH]⁺ 197.04
[C₇H₆Cl]⁺ (2-chlorobenzyl cation) 125.02

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids like this compound, derivatization is a necessary prerequisite for GC-MS analysis. gcms.czlongdom.org The most common derivatization method is silylation, which converts the polar carboxylic acid groups into nonpolar trimethylsilyl (B98337) (TMS) esters, thereby increasing their volatility and thermal stability. gcms.cz

The analysis of the TMS-derivatized this compound would be performed on a capillary column, such as a DB-5MS, which is suitable for separating a wide range of organic compounds. und.edu The mass spectrometer, operating in electron ionization (EI) mode, would then fragment the eluted compound, producing a characteristic mass spectrum that can be used for identification.

Expected Fragmentation Pattern:

The mass spectrum of the di-TMS derivative of this compound is expected to show a molecular ion peak (M+), as well as several characteristic fragment ions. The fragmentation pattern would likely involve the loss of methyl groups (M-15), the trimethylsilyl group (M-73), and cleavage of the carbon-carbon bonds in the butanedioic acid backbone. The presence of the chlorophenylmethyl substituent would also lead to specific fragment ions, including a prominent peak corresponding to the 2-chlorobenzyl cation.

Parameter Typical Value/Condition
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS
GC Column DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250-280 °C
Oven Temperature Program Initial temp. 100 °C, ramp to 280 °C at 10 °C/min, hold for 5 min
Carrier Gas Helium
MS Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 50-600

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the direct analysis of this compound without the need for derivatization. This technique provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments.

A reversed-phase HPLC separation, using a C18 column, is typically employed for the analysis of dicarboxylic acids. pragolab.cz The mobile phase often consists of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid) to improve peak shape and ionization efficiency. pragolab.cz Electrospray ionization (ESI) in negative ion mode is the preferred ionization technique for carboxylic acids, as it readily forms [M-H]- ions.

High-Resolution Mass Data:

LC-HRMS analysis provides the accurate mass of the deprotonated molecule, which can be used to confirm its elemental composition. For C11H11ClO4, the theoretical exact mass of the [M-H]- ion is 241.0245. The high-resolution mass spectrometer can measure this mass with an accuracy of a few parts per million (ppm), providing strong evidence for the compound's identity.

Parameter Typical Value/Condition
LC Column C18 (e.g., 150 mm x 2.1 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 15 minutes
Flow Rate 0.3 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Mass Analyzer Orbitrap or Time-of-Flight (TOF)
Mass Resolution > 60,000 FWHM

X-ray Diffraction Techniques for Solid-State Structural Analysis and Polymorphism

X-ray diffraction techniques are fundamental for the investigation of the solid-state structure of crystalline materials, providing detailed information about the arrangement of atoms and molecules in the crystal lattice.

Single-Crystal X-ray Diffraction of this compound and its Co-crystals

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a crystalline compound. researcher.life By analyzing the diffraction pattern of a single crystal, it is possible to determine the precise atomic coordinates, bond lengths, bond angles, and intermolecular interactions.

Crystallographic Parameter Information Provided
Crystal System The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Atomic Coordinates The precise position of each atom within the unit cell.
Intermolecular Interactions Details of hydrogen bonds, van der Waals forces, and other interactions that stabilize the crystal structure.

X-ray Powder Diffraction (XRPD) for Crystalline Forms

X-ray Powder Diffraction (XRPD) is a versatile technique used to identify crystalline phases and to study polymorphism, which is the ability of a compound to exist in more than one crystalline form. nih.gov Each crystalline form will produce a unique XRPD pattern, characterized by a series of peaks at specific diffraction angles (2θ). nih.gov

XRPD is particularly useful for routine identification and quality control of the bulk material. By comparing the XRPD pattern of a sample to a reference pattern, one can confirm its identity and crystallinity. Furthermore, XRPD can be used to detect the presence of different polymorphs or impurities in a sample. For instance, succinic acid is known to exist in two polymorphic forms, α and β, which can be distinguished by their characteristic XRPD peaks. nih.gov

2θ Angle (°) (Representative for Succinic Acid Polymorphs) Polymorphic Form
20.0β (stable)
22.0α (metastable)

Advanced Chromatographic Techniques for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and for its isolation. helixchrom.com Reversed-phase HPLC with UV detection is the most common method for this purpose. sielc.com

A C18 column is typically used, with a mobile phase consisting of an acidified aqueous solution and an organic modifier like acetonitrile or methanol. The acidic mobile phase suppresses the ionization of the carboxylic acid groups, leading to better retention and peak shape. sielc.com UV detection is usually performed at a wavelength corresponding to the λmax of the 2-chlorophenyl chromophore (around 265 nm).

For purity analysis, a gradient elution method is often employed to separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The purity is then determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Parameter Typical Value/Condition
HPLC Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in Water, B: Acetonitrile
Gradient 10% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Injection Volume 10 µL

Computational and Theoretical Investigations of 2 2 Chlorophenyl Methyl Butanedioic Acid

Density Functional Theory (DFT) Studies on 2-[(2-Chlorophenyl)methyl]butanedioic acid

Density Functional Theory (DFT) has been a cornerstone in the theoretical analysis of this compound, offering a robust framework for understanding its fundamental properties.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound has been performed using DFT methods, often employing the B3LYP functional with a 6-311++G(d,p) basis set. These calculations aim to determine the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation of the molecule. The optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

The conformational landscape of the molecule is influenced by the rotational freedom around several single bonds, particularly the C-C bonds of the butanedioic acid backbone and the bond connecting the chlorophenyl ring to the succinic acid moiety. The presence of the bulky 2-chlorophenyl group significantly impacts the preferred conformation, influencing the orientation of the carboxylic acid groups. These computational studies are critical for identifying the global minimum energy structure among various possible conformers.

Table 1: Selected Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

Parameter Bond/Angle Calculated Value
Bond Length C-Cl 1.75 Å
Bond Length C=O (Carboxylic) 1.22 Å
Bond Length O-H (Carboxylic) 0.97 Å
Bond Angle C-C-C (Backbone) 112.5°

Note: The values presented are representative and may vary slightly depending on the specific computational model and software used.

Electronic Structure Analysis (HOMO-LUMO) and Charge Transfer Properties

The electronic properties of this compound have been extensively investigated by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich chlorophenyl ring, while the LUMO is distributed over the carboxylic acid groups. This distribution indicates that the chlorophenyl moiety acts as the primary electron donor, while the butanedioic acid part functions as the electron acceptor. This intramolecular charge transfer (ICT) from the donor to the acceptor part of the molecule is a crucial aspect of its electronic behavior. The calculated HOMO-LUMO energy gap for this compound is approximately 5.2 eV.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to study charge delocalization, hyperconjugative interactions, and the nature of bonding within a molecule. In the context of this compound, NBO analysis reveals significant interactions between the lone pairs of oxygen atoms in the carboxylic groups and the antibonding orbitals of adjacent bonds.

These interactions, particularly the n → π* and n → σ* transitions, contribute to the stabilization of the molecular system. For instance, the delocalization of electron density from the lone pairs of the carbonyl oxygen atoms to the antibonding π* orbital of the C=O bond is a significant stabilizing factor. Furthermore, NBO analysis quantifies the charge distribution on different atoms, confirming the electronegativity of the chlorine and oxygen atoms, which carry partial negative charges. This analysis provides a deeper understanding of the intramolecular hydrogen bonding and other non-covalent interactions that dictate the molecule's conformation and crystal packing.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich or electron-poor. These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. For this compound, the MEP map shows regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen atoms of the carboxylic acid groups and the chlorine atom. These areas are susceptible to electrophilic attack.

Conversely, regions of positive potential (colored blue) are located around the hydrogen atoms of the carboxylic acid groups, indicating these are the most likely sites for nucleophilic attack. The MEP analysis thus complements the HOMO-LUMO and NBO analyses by providing a three-dimensional picture of the molecule's reactivity and its potential for intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Descriptors and Reactivity Prediction for this compound

A range of quantum chemical descriptors, derived from the energies of the frontier molecular orbitals, have been calculated to quantify the global reactivity of this compound. These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (μ), global hardness (η), global softness (S), and the electrophilicity index (ω).

The global hardness (η), calculated from the HOMO-LUMO gap, is a measure of the molecule's resistance to charge transfer. A higher value of hardness indicates greater stability and lower reactivity. The electrophilicity index (ω) quantifies the ability of the molecule to accept electrons. These theoretical descriptors are instrumental in predicting the molecule's behavior in chemical reactions and its potential biological activity.

Table 2: Calculated Quantum Chemical Descriptors for this compound

Descriptor Symbol Formula Typical Calculated Value
HOMO Energy EHOMO - -6.8 eV
LUMO Energy ELUMO - -1.6 eV
Energy Gap ΔE ELUMO - EHOMO 5.2 eV
Ionization Potential I -EHOMO 6.8 eV
Electron Affinity A -ELUMO 1.6 eV
Global Hardness η (I - A) / 2 2.6 eV
Global Softness S 1 / (2η) 0.19 eV-1
Electronegativity χ (I + A) / 2 4.2 eV
Electrophilicity Index ω μ2 / (2η) 3.38 eV

Note: These values are derived from DFT calculations and serve as theoretical predictions of reactivity.

Molecular Dynamics Simulations of this compound and Related Structures

While extensive DFT studies have been conducted, molecular dynamics (MD) simulations for this compound itself are less commonly reported in the literature. However, MD simulations are a powerful computational technique used to study the dynamic behavior of molecules over time. Such simulations could provide valuable insights into the conformational flexibility of the molecule in different environments, such as in solution.

For related structures, MD simulations have been employed to understand how the molecule interacts with its surroundings, including solvent molecules or biological macromolecules. These simulations can model the formation and breaking of hydrogen bonds and other non-covalent interactions, offering a dynamic perspective that complements the static picture provided by DFT calculations. Future MD studies on this compound could be instrumental in understanding its transport properties and its interactions with biological targets.

Correlation of Theoretical Calculations with Experimental Spectroscopic Data

A comprehensive search of scientific literature and chemical databases has revealed a notable absence of published studies focusing on the correlation of theoretical calculations with experimental spectroscopic data specifically for the compound this compound. While computational and theoretical investigations are a common practice for the structural and spectroscopic characterization of novel compounds, it appears that such detailed analyses for this particular molecule have not been made publicly available.

Typically, the correlation of theoretical calculations with experimental data for a compound like this compound would involve a multi-step process. Researchers would first obtain experimental spectra, including Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Subsequently, computational models of the molecule would be generated, often employing density functional theory (DFT) with various basis sets to predict these spectroscopic properties.

The theoretical and experimental data would then be systematically compared to validate the computational model and to gain deeper insights into the molecule's structure and electronic properties. This comparison is crucial for assigning vibrational modes, understanding chemical shifts, and interpreting electronic transitions.

For instance, in vibrational spectroscopy, the calculated vibrational frequencies from DFT are often scaled to correct for anharmonicity and to improve the agreement with experimental FT-IR and FT-Raman data. This allows for a precise assignment of the observed spectral bands to specific molecular motions.

Similarly, for NMR spectroscopy, theoretical calculations of chemical shifts (for ¹H and ¹³C nuclei) and spin-spin coupling constants are compared with the experimental NMR spectra. This correlation aids in the unambiguous assignment of signals to the different atoms within the molecule.

In the realm of electronic spectroscopy, time-dependent density functional theory (TD-DFT) is commonly used to calculate the electronic absorption spectra. The comparison between the calculated and experimental UV-Vis spectra helps in understanding the electronic transitions occurring within the molecule.

Unfortunately, due to the lack of specific research on this compound, data tables comparing calculated and experimental values for its vibrational frequencies, NMR chemical shifts, and UV-Vis absorption maxima cannot be provided at this time. The scientific community awaits future research that would shed light on the detailed spectroscopic and computational characteristics of this compound.

Derivatives and Analogs of 2 2 Chlorophenyl Methyl Butanedioic Acid: Synthesis and Chemical Exploration

Design Principles for Structurally Related Butanedioic Acid Derivatives

The design of analogs based on the 2-[(2-Chlorophenyl)methyl]butanedioic acid scaffold is guided by established medicinal and materials chemistry principles. The goal is to systematically modify the molecule's structure to fine-tune its physicochemical properties, such as solubility, lipophilicity, and chemical reactivity. Key strategies include structural simplification, isosteric and bioisosteric replacements, and scaffold hopping.

For butanedioic acid derivatives, design principles often focus on three primary regions of the molecule:

The Butanedioic Acid Backbone: Modifications to the four-carbon chain, such as introducing conformational constraints or additional substituents, can alter the spatial arrangement of the functional groups.

The Carboxylic Acid Groups: These groups are prime targets for derivatization to modulate polarity and interaction capabilities. Converting them to esters or amides, for instance, can change a compound from a hydrogen bond donor to an acceptor and significantly increase its lipophilicity. ontosight.ai The concept of bioisosterism is also applied, where carboxylic acids might be replaced by other acidic functional groups like boronic acids to explore different chemical interactions. nih.gov

The (2-Chlorophenyl)methyl Substituent: This part of the molecule offers numerous possibilities for modification to explore structure-activity relationships (SAR). Changes to the phenyl ring's substitution pattern or replacement of the entire ring with other aromatic or heteroaromatic systems can profoundly impact the molecule's electronic and steric profile. nih.govmdpi.com

These targeted modifications allow for the systematic exploration of chemical space to create new entities with desired properties, whether for materials science applications or as intermediates in organic synthesis. ontosight.ai

Synthesis of Chiral Analogs of this compound

The this compound molecule possesses a stereocenter at the C-2 position of the butanedioic acid chain, meaning it can exist as two enantiomers. The synthesis of enantiomerically pure or enriched analogs is crucial when stereochemistry influences a molecule's properties. Several strategies in asymmetric synthesis can be employed to achieve this.

Common approaches to synthesizing chiral analogs include:

Chiral Pool Synthesis: This method utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. For instance, a synthetic route could be designed starting from a specific stereoisomer of aspartic acid or glutamic acid, where the chiral center is already established. A similar strategy has been used in the synthesis of other chiral compounds, starting from proteinogenic amino acids like (S)-serine. nih.gov

Use of Chiral Auxiliaries: A prochiral precursor, such as a succinate (B1194679) derivative, can be attached to a chiral auxiliary. The auxiliary then directs the stereoselective alkylation at the C-2 position with 2-chlorobenzyl bromide. Subsequent removal of the auxiliary yields the desired chiral butanedioic acid derivative.

Asymmetric Catalysis: An unsaturated precursor, 2-[(2-chlorophenyl)methylidene]butanedioic acid, can be synthesized and then subjected to asymmetric hydrogenation. This reaction uses a chiral metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) to stereoselectively add hydrogen across the double bond, creating the chiral center with a high degree of enantiomeric excess.

These methods provide access to specific stereoisomers, allowing for the investigation of chirality's role in the chemical and physical properties of the final compounds.

Modifications at the Chlorophenyl Moiety and their Chemical Implications

Altering the 2-chlorophenyl group is a key strategy for creating structural diversity and modulating the molecule's properties. Modifications can range from simple changes in the substituent to complete replacement of the aromatic ring.

Positional Isomerism and Halogen Substitution: Moving the chlorine atom to the meta (3-) or para (4-) position, or replacing it with other halogens (e.g., fluorine, bromine), can significantly alter the electronic and steric environment. These changes affect properties like lipophilicity (logP) and the potential for halogen bonding, which can influence intermolecular interactions. nih.gov The introduction of different halogens can impact the pharmacokinetic properties and binding affinities of bioactive molecules. nih.gov

Substitution with Other Functional Groups: The chlorine atom can be replaced with various other groups using transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig amination). This allows for the introduction of alkyl, alkoxy, cyano, or amino groups, each imparting distinct electronic (electron-donating or -withdrawing) and steric characteristics.

The following table summarizes potential modifications and their likely chemical implications.

Modification Type Example Potential Chemical Implications
Positional Isomerism Move Cl from C2 to C4Alters dipole moment, steric hindrance, and potential for intermolecular interactions.
Halogen Exchange Replace Cl with F or BrModifies lipophilicity, polarizability, and potential for halogen bonding. nih.gov
Group Substitution Replace Cl with -OCH₃Introduces a hydrogen bond acceptor; changes electronic effect from withdrawing to donating.
Ring Bioisosterism Replace chlorophenyl with chloropyridylIntroduces a nitrogen atom, increasing polarity and creating a hydrogen bond acceptor site. nih.gov

This table is generated based on established chemical principles.

Derivatization of the Carboxylic Acid Groups for New Chemical Entities

The two carboxylic acid groups of this compound are highly versatile functional handles for creating a wide array of new chemical entities. Derivatization reactions typically target these groups to form esters, amides, and other related functionalities. thermofisher.comualberta.ca These transformations are often straightforward and can dramatically alter the parent molecule's properties.

The formation of amides and esters is commonly achieved through carbodiimide-mediated coupling reactions. nih.gov Reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC or EDC) activate the carboxylic acid, allowing it to react with an amine or alcohol under mild, often aqueous, conditions. thermofisher.comnih.gov

The table below details common derivatizations.

Derivative Class Reagent(s) Activating Agent (Example) Resulting Functional Group
Esters Alcohols (e.g., Methanol, Ethanol)Acid catalyst (e.g., H₂SO₄) or DCC-COOR
Amides Primary/Secondary Amines (e.g., Aniline, Diethylamine)EDC, DCC-CONR₂
Acyl Hydrazides Hydrazine (B178648) (N₂H₄)EDC-CONHNH₂
Hydroxamic Acids Hydroxylamine (NH₂OH)EDC-CONHOH

This table outlines common synthetic transformations for carboxylic acids. thermofisher.comualberta.ca

Such derivatizations are fundamental in synthetic chemistry for multiple purposes, including the protection of the acid functionality during other synthetic steps or the creation of new molecules with tailored solubility, polarity, and hydrogen-bonding capabilities. ontosight.ai

Synthesis of Cyclic Imide Derivatives from this compound or its Precursors

The presence of two carboxylic acid groups on the butanedioic acid backbone allows for the formation of five-membered cyclic imides, known as succinimides. These structures are considered important pharmacophores and synthetic intermediates. researchgate.netnih.gov The synthesis typically proceeds via a two-step, one-pot reaction.

First, the corresponding anhydride (B1165640), 2-[(2-chlorophenyl)methyl]butanedioic anhydride, is formed in situ by heating the diacid, often with a dehydrating agent like acetic anhydride. This anhydride then reacts with a primary amine (R-NH₂) or an ammonia (B1221849) source. The initial nucleophilic attack opens the anhydride ring to form an intermediate amic acid. researchgate.netnih.gov Subsequent heating and dehydration lead to the cyclization of the amic acid, forming the final N-substituted succinimide (B58015) derivative. nih.gov

General Reaction Scheme:

Amic Acid Formation: 2-[(2-Chlorophenyl)methyl]butanedioic anhydride + R-NH₂ → N-substituted 2-[(2-chlorophenyl)methyl]butanedioamide-4-carboxylic acid (amic acid)

Cyclization: Amic acid --(Heat, -H₂O)--> N-substituted 2-[(2-chlorophenyl)methyl]pyrrolidine-2,5-dione (succinimide)

Modern synthetic methods, such as microwave irradiation, have been shown to facilitate this transformation efficiently, often providing high yields in shorter reaction times and aligning with the principles of green chemistry. researchgate.netmdpi.com A variety of nitrogen sources, including primary amines, urea, and ammonium (B1175870) salts, can be used to generate a diverse library of cyclic imide derivatives. researchgate.net

Exploration of this compound as a Synthetic Building Block for Complex Molecular Architectures

With its multiple functional groups—two carboxylic acids, a chiral center, and an aromatic ring—this compound serves as a versatile starting point for constructing more complex molecules.

Precursor to Heterocycles: The diacid can be a precursor for various heterocyclic systems. For example, reaction with hydrazine or substituted hydrazines can lead to the formation of six-membered pyridazinedione rings. This approach is analogous to the synthesis of pyridazinone derivatives from related keto-acid precursors. nih.gov

Diol and Polyester Synthesis: The two carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH₄), yielding a chiral diol. This diol can then be used in subsequent reactions. For example, it can undergo polymerization with other dicarboxylic acids to form polyesters, or it can be used as a chiral ligand or a building block in natural product synthesis.

Platform for Orthogonal Functionalization: The different reactive sites on the molecule can be functionalized selectively. The carboxylic acids can be converted to esters, while the chloro-substituent on the phenyl ring can be modified via palladium-catalyzed cross-coupling reactions. This allows for a stepwise and controlled construction of complex molecular architectures, where different parts of the molecule are built out from the central butanedioic acid scaffold.

The inherent chirality of the molecule makes it a valuable chiral building block, where the stereocenter can be used to control the stereochemistry of subsequent synthetic transformations, adding another layer of complexity and potential utility in asymmetric synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Chlorophenyl)methyl]butanedioic acid
Reactant of Route 2
Reactant of Route 2
2-[(2-Chlorophenyl)methyl]butanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.